5-Chloro-4-methylbenzothiazole

Descripción general

Descripción

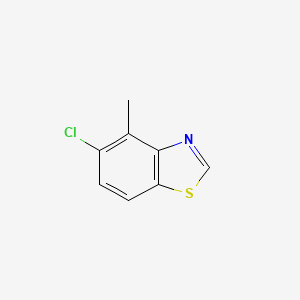

5-Chloro-4-methylbenzothiazole is a chemical compound with the molecular formula C8H6ClNS. It is a derivative of benzothiazole, which is a bicyclic compound involving a benzene ring fused to a thiazole ring . The compound is white to brown in color .

Synthesis Analysis

The synthesis of benzothiazole compounds, including 5-Chloro-4-methylbenzothiazole, has been a topic of interest in recent years. The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .

Molecular Structure Analysis

The molecular structure of 5-Chloro-4-methylbenzothiazole involves a benzene ring fused to a thiazole ring, with a chlorine atom and a methyl group attached to different carbon atoms in the ring system .

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

- Synthesis of Tropolones: A study by Bondareva et al. (2011) detailed the synthesis of new 2-(benzothiazol-2-yl)-1,3-tropolones by reacting substituted 5-chloro-2-methylbenzothiazoles with tetrachloro-1,2-benzoquinone, highlighting a method for creating novel chemical structures.

Medicinal Chemistry and Anticancer Activity

- Anticancer Activity of Thiazolidinones: Research by Havrylyuk et al. (2010) demonstrated the antitumor potential of novel 4-thiazolidinones containing a benzothiazole moiety, indicating the relevance of 5-Chloro-4-methylbenzothiazole derivatives in cancer research.

Corrosion Inhibition

- Corrosion Inhibition in Metals: A study by El aoufir et al. (2020) explored the use of thiazole derivatives, including those related to 5-Chloro-4-methylbenzothiazole, as corrosion inhibitors for mild steel in acidic environments, highlighting their potential industrial application.

Photochemical Behavior

- Photochemical Studies: Liu et al. (2021) investigated the photochemical behavior of benzotriazole derivatives, including those similar to 5-Chloro-4-methylbenzothiazole, under UV light, providing insights into their behavior in various environmental conditions (Liu et al., 2021).

Bacterial Biotransformation

- Biotransformation by Bacillus sp.: Research conducted by Arora and Jain (2012) revealed the capability of Bacillus sp. to biotransform 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole, demonstrating the role of microorganisms in altering the chemical structure of such compounds.

Computational Chemistry

- Molecular Docking Studies: Karayel (2019) conducted molecular docking studies involving benzimidazole derivatives, related to 5-Chloro-4-methylbenzothiazole, to understand their interaction with biological targets, indicating the compound's relevance in drug design and molecular biology (Karayel, 2019).

Tuberculosis Treatment Research

- Potential Anti-TB Drugs: A study by Huang et al. (2009) focused on the synthesis of 2-methylbenzothiazole derivatives as potential therapeutics for tuberculosis, suggesting the importance of 5-Chloro-4-methylbenzothiazole related compounds in treating infectious diseases.

Direcciones Futuras

The future directions in the study of 5-Chloro-4-methylbenzothiazole and related compounds likely involve further exploration of their synthesis, properties, and potential applications. This includes the development of more efficient and environmentally friendly synthesis methods, investigation of their physical and chemical properties, and exploration of their potential uses in various fields such as medicine and materials science .

Propiedades

IUPAC Name |

5-chloro-4-methyl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-5-6(9)2-3-7-8(5)10-4-11-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZYWOVXRLXZGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4-methyl-1,3-benzothiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B3219103.png)

![3-Amino-1H-pyrrolo[2,3-c]pyridin-7-ol](/img/structure/B3219111.png)

![2H-Pyrrolo[2,3-b]pyridin-2-one, 4-amino-5-chloro-1,3-dihydro-](/img/structure/B3219119.png)

![1h-Pyrrolo[2,3-b]pyridine-4-carbonitrile,5-chloro-2,3-dihydro-2-oxo-](/img/structure/B3219127.png)

![3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile](/img/structure/B3219132.png)

![2h-Pyrrolo[2,3-b]pyridin-2-one,4,5-difluoro-1,3-dihydro-](/img/structure/B3219138.png)

![6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B3219143.png)

![6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B3219151.png)

![6-Fluoro-1H-pyrrolo[3,2-B]pyridine-3-carbaldehyde](/img/structure/B3219163.png)

![3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B3219166.png)

![4-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3219177.png)

![7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B3219197.png)

![3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3219203.png)